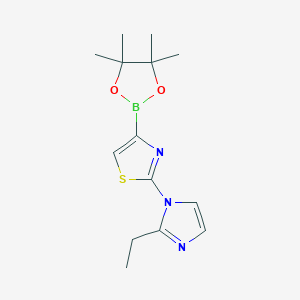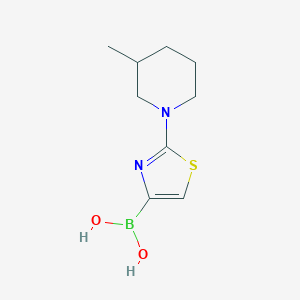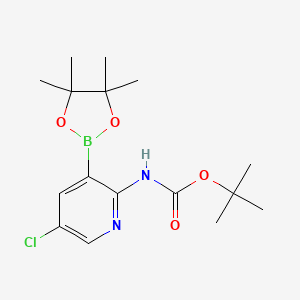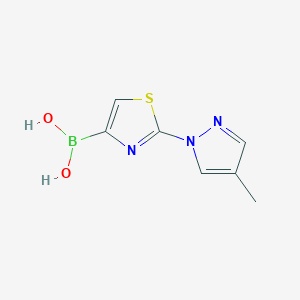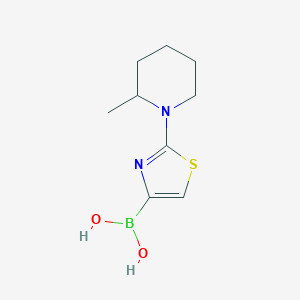
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid (2MTPTBA) is an organic boronic acid derivative that has been studied for its potential applications in a variety of scientific fields, including catalysis, materials science, and biochemistry. It is a versatile compound that has been used as a reagent for various organic transformations, and has been studied for its potential applications in medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis, and has been studied for its potential applications in catalysis, materials science, and biochemistry. In catalysis, 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid has been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. In materials science, it has been used as a reagent in the synthesis of polymers and other materials. In biochemistry, 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid has been studied for its potential applications in medicinal chemistry and drug discovery.
Mecanismo De Acción
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid is an organic boronic acid derivative that acts as a Lewis acid. It has been shown to form boron-oxygen bonds with a variety of molecules, including amines, alcohols, carboxylic acids, and other organic compounds. The formation of these boron-oxygen bonds allows 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid to act as a catalyst in the synthesis of various organic compounds.
Biochemical and Physiological Effects
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid has not been studied extensively for its potential biochemical and physiological effects. However, it has been shown to form boron-oxygen bonds with a variety of molecules, which could potentially lead to the formation of bioactive compounds. Furthermore, it has been shown to be non-toxic, and has not been associated with any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid has a number of advantages for use in laboratory experiments. It is a versatile compound that can be used as a reagent for various organic transformations, and has been shown to be non-toxic. Furthermore, it is relatively inexpensive and can be easily synthesized using a variety of methods. However, 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid also has some limitations for use in laboratory experiments. It is a relatively unstable compound, and is sensitive to light and air. Furthermore, it has a low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid has a wide range of potential applications in scientific research and has been studied for its potential applications in catalysis, materials science, and biochemistry. In the future, it could be used as a catalyst in the synthesis of a variety of organic compounds, such as amines, alcohols, carboxylic acids, and other organic compounds. Furthermore, it could be used as a reagent in the synthesis of polymers and other materials. Additionally, it could be studied further for its potential applications in medicinal chemistry and drug discovery. Finally, further research could be conducted to explore its potential biochemical and physiological effects.
Métodos De Síntesis
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid can be synthesized through a number of methods, including a direct condensation of 2-methylpiperidine-1-thiol with boronic acid, a modified reductive amination of 2-methylpiperidine-1-thiol with boronic acid, and a one-pot reaction of 2-methylpiperidine-1-thiol with boronic acid in the presence of a base. The direct condensation method is the simplest and most commonly used synthesis route, and involves the reaction of 2-methylpiperidine-1-thiol and boronic acid in the presence of an acid catalyst. The modified reductive amination method involves the reaction of 2-methylpiperidine-1-thiol with boronic acid in the presence of a base and a reducing agent, such as sodium cyanoborohydride. The one-pot method is the most efficient synthesis route, and involves the reaction of 2-methylpiperidine-1-thiol with boronic acid in the presence of a base and a catalyst, such as palladium chloride.
Propiedades
IUPAC Name |
[2-(2-methylpiperidin-1-yl)-1,3-thiazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2S/c1-7-4-2-3-5-12(7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJWOQYAOPHKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=N1)N2CCCCC2C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate](/img/structure/B6416231.png)
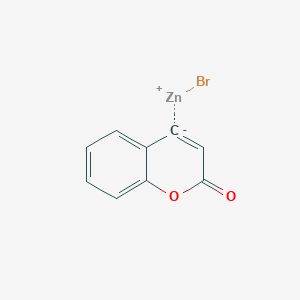
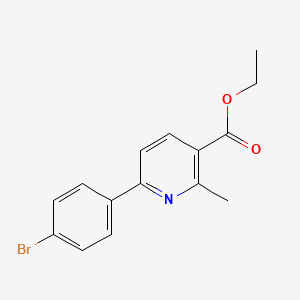


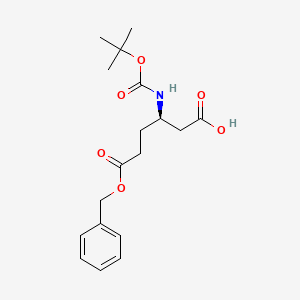
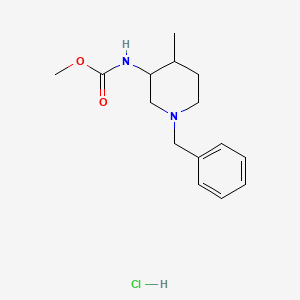
![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)
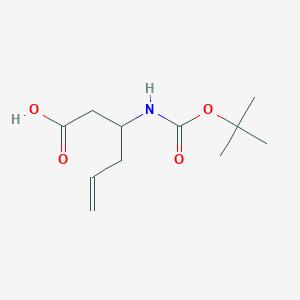
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
